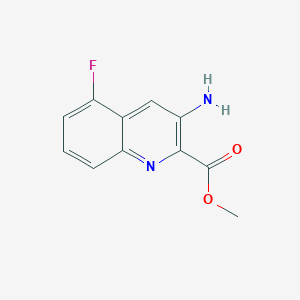![molecular formula C11H18O8S B13681017 Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide is a complex organic compound with a unique structure It contains multiple functional groups, including a dioxathiolane ring, a dioxolane ring, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide typically involves multiple steps. One common method includes the formation of the dioxathiolane ring through a cyclization reaction, followed by the introduction of the dioxolane ring and the ester group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the integrity of the compound’s complex structure.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique functional groups. The pathways involved can vary depending on the specific application, but often involve the modulation of biochemical processes through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate: A similar compound without the 2,2-dioxide group.
Methyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide: A methyl ester analog.
Uniqueness
The presence of the 2,2-dioxide group in Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Propiedades
Fórmula molecular |
C11H18O8S |
|---|---|
Peso molecular |
310.32 g/mol |
Nombre IUPAC |
ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C11H18O8S/c1-5-15-9(12)11(4)8(18-20(13,14)19-11)7-6-16-10(2,3)17-7/h7-8H,5-6H2,1-4H3 |
Clave InChI |
UYMLTUZYEYHYHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(OS(=O)(=O)O1)C2COC(O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


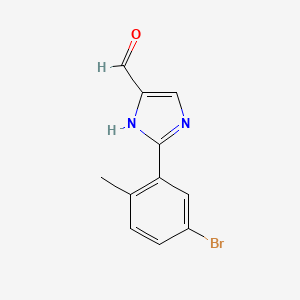
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)

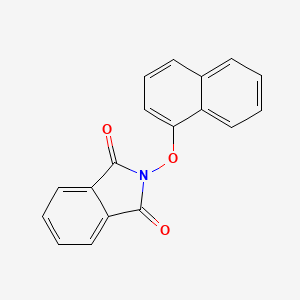
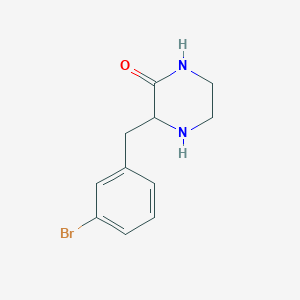

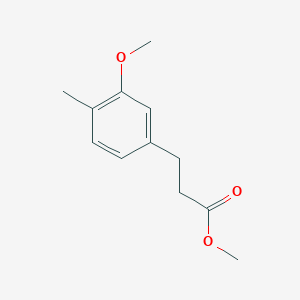
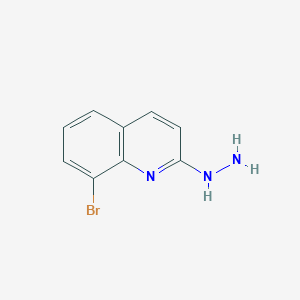
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
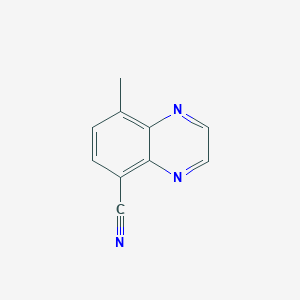
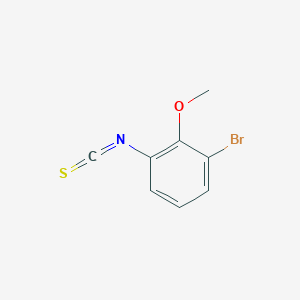
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
